molecular formula C15H14IN3O B14038468 4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole

4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole

Cat. No.: B14038468
M. Wt: 379.20 g/mol
InChI Key: NFZLOQMJLFTTGM-UHFFFAOYSA-N
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Description

4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an isoxazole ring, and a cyclopropyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

The synthesis of 4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzimidazole core, followed by the introduction of the isoxazole ring and the cyclopropyl group. Common reagents used in these reactions include iodine, cyclopropylamine, and various organic solvents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, such as infections and cancer.

    Industry: It may be used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The isoxazole ring may interact with biological membranes and proteins, affecting their function. The cyclopropyl group can enhance the compound’s stability and bioavailability. Overall, the compound’s effects are mediated through a combination of these interactions .

Comparison with Similar Compounds

Similar compounds to 4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole include other benzimidazole and isoxazole derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:

Properties

Molecular Formula

C15H14IN3O

Molecular Weight

379.20 g/mol

IUPAC Name

4-(2-cyclopropyl-7-iodo-3H-benzimidazol-5-yl)-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C15H14IN3O/c1-7-13(8(2)20-19-7)10-5-11(16)14-12(6-10)17-15(18-14)9-3-4-9/h5-6,9H,3-4H2,1-2H3,(H,17,18)

InChI Key

NFZLOQMJLFTTGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C(=C2)I)N=C(N3)C4CC4

Origin of Product

United States

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